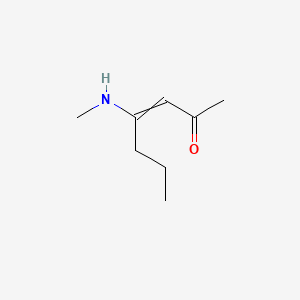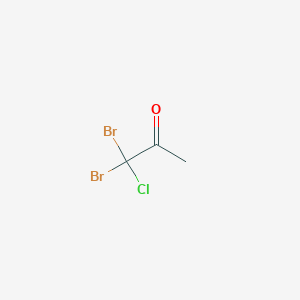
tert-Butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BOC-2-AMINOPYRIDINE-3-BORONIC ACID PINACOL ESTER: is a boronic ester derivative that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid pinacol ester group attached to a 2-aminopyridine moiety, which is further protected by a tert-butoxycarbonyl (BOC) group. The unique structure of this compound makes it a valuable building block for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of BOC-2-AMINOPYRIDINE-3-BORONIC ACID PINACOL ESTER typically involves the following steps:
Protection of the Amino Group: The amino group of 2-aminopyridine is protected using a tert-butoxycarbonyl (BOC) group. This is achieved by reacting 2-aminopyridine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Borylation: The protected 2-aminopyridine is then subjected to borylation using bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of BOC-2-AMINOPYRIDINE-3-BORONIC ACID PINACOL ESTER follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Suzuki-Miyaura Coupling: BOC-2-AMINOPYRIDINE-3-BORONIC ACID PINACOL ESTER is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This compound can undergo protodeboronation, where the boronic ester group is replaced by a hydrogen atom. This reaction is typically catalyzed by acids or bases.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).
Protodeboronation: Acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl or vinyl-aryl compounds.
Protodeboronation: Formation of the corresponding hydrogen-substituted product.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: BOC-2-AMINOPYRIDINE-3-BORONIC ACID PINACOL ESTER is widely used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The boronic ester group can form reversible covalent bonds with diols, making it useful in the development of bioconjugates and sensors.
Medicine:
Drug Development: This compound is used in the synthesis of potential drug candidates, particularly those targeting kinases and other enzymes.
Industry:
Material Science: BOC-2-AMINOPYRIDINE-3-BORONIC ACID PINACOL ESTER is used in the development of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of BOC-2-AMINOPYRIDINE-3-BORONIC ACID PINACOL ESTER primarily involves its ability to participate in various chemical reactions. The boronic ester group can undergo transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds in Suzuki-Miyaura coupling reactions. Additionally, the boronic ester group can form reversible covalent bonds with diols, making it useful in bioconjugation and sensor applications.
Vergleich Mit ähnlichen Verbindungen
- 2-Aminopyridine-5-boronic acid pinacol ester
- 2-Aminopyrimidine-5-boronic acid pinacol ester
- 4-Pyrazoleboronic acid pinacol ester
Comparison:
- Uniqueness: BOC-2-AMINOPYRIDINE-3-BORONIC ACID PINACOL ESTER is unique due to the presence of the BOC-protected amino group, which provides additional stability and selectivity in chemical reactions.
- Reactivity: Compared to other boronic esters, this compound exhibits enhanced reactivity in Suzuki-Miyaura coupling reactions due to the electron-donating effects of the BOC group.
Eigenschaften
Molekularformel |
C16H27BN2O5 |
|---|---|
Molekulargewicht |
338.2 g/mol |
IUPAC-Name |
(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]borinic acid |
InChI |
InChI=1S/C16H27BN2O5/c1-14(2,3)23-13(20)19-12-11(9-8-10-18-12)17(22)24-16(6,7)15(4,5)21/h8-10,21-22H,1-7H3,(H,18,19,20) |
InChI-Schlüssel |
UGHSVJXIYKOZSL-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(N=CC=C1)NC(=O)OC(C)(C)C)(O)OC(C)(C)C(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


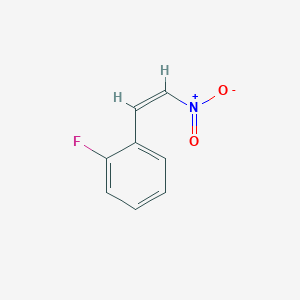
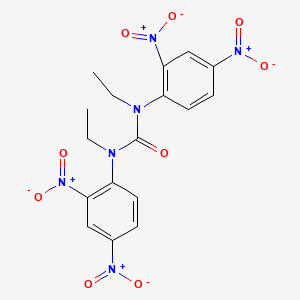
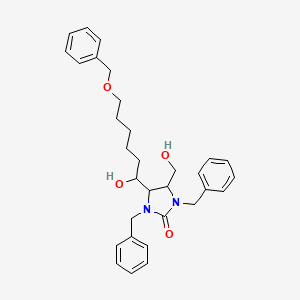
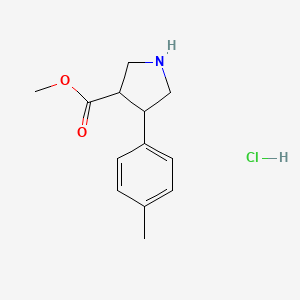
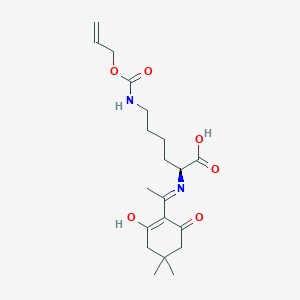
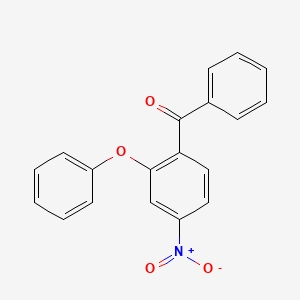



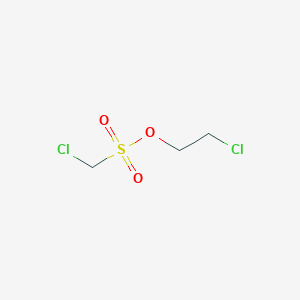
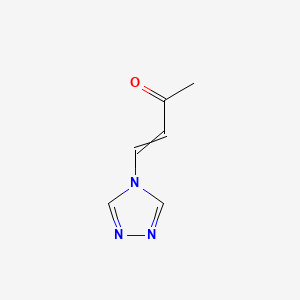
![(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B13835469.png)
